2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a furan derivative and a trifluoromethyl-substituted precursor.
Thioether Formation: The pyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of these derivatives.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is explored for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage provides additional sites for binding or reactivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-piperidinone
- 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-pyrrolidinone
Uniqueness
Compared to similar compounds, 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone is unique due to the presence of the morpholino group. This group enhances the compound’s solubility and stability, making it more suitable for various applications in medicinal chemistry and materials science.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)12-8-10(11-2-1-5-24-11)19-14(20-12)25-9-13(22)21-3-6-23-7-4-21/h1-2,5,8H,3-4,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREKNSXXOHVXCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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